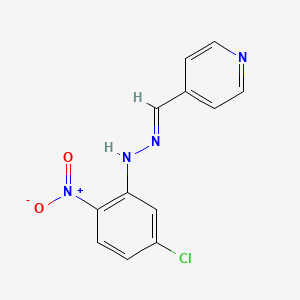
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone
Vue d'ensemble
Description
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone, also known as INH-ClNPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of isonicotinaldehyde and 5-chloro-2-nitroaniline. INH-ClNPH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation. isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone may also chelate metal ions, leading to the disruption of metal-dependent enzymes.
Biochemical and Physiological Effects:
isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antibacterial and antifungal activity. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of metal ions, where it forms a colored complex with the metal ions, allowing for their detection and quantification.
Avantages Et Limitations Des Expériences En Laboratoire
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several advantages for lab experiments. It is a stable compound and can be easily synthesized using simple methods. It can be used as a chromogenic reagent for the determination of metal ions, providing a simple and sensitive method for their detection. However, one limitation of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is not fully understood, which may limit its use in certain research fields.
Orientations Futures
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has several potential future directions for scientific research. It can be further investigated as a potential antitumor agent, with studies focusing on its mechanism of action and efficacy in vivo. In addition, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential antibacterial and antifungal agent, with studies focusing on its efficacy against different bacterial and fungal strains. Furthermore, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a chromogenic reagent for the determination of metal ions, with studies focusing on its sensitivity and selectivity for different metal ions. Finally, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone can be further investigated as a potential chelating agent, with studies focusing on its ability to chelate different metal ions and its potential applications in metal extraction and recovery.
Conclusion:
In conclusion, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone is a promising compound for scientific research due to its potential applications in various fields. It can be easily synthesized using simple methods and has been investigated for its potential as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent for the determination of metal ions. While its mechanism of action is not fully understood, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has exhibited various biochemical and physiological effects in vitro. Its potential future directions include further investigation as an antitumor, antibacterial, and antifungal agent, as well as a chromogenic reagent and chelating agent.
Applications De Recherche Scientifique
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been studied as a potential antitumor agent due to its ability to inhibit the proliferation of cancer cells. It has also been investigated as a potential antibacterial and antifungal agent. In biochemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a chromogenic reagent for the determination of various metal ions, such as copper, nickel, and zinc. In analytical chemistry, isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone has been used as a derivatizing agent for the determination of aldehydes and ketones in complex matrices.
Propriétés
IUPAC Name |
5-chloro-2-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-10-1-2-12(17(18)19)11(7-10)16-15-8-9-3-5-14-6-4-9/h1-8,16H/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZAIWPKFSLRZ-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=CC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N/N=C/C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Isonicotinaldehyde (5-chloro-2-nitrophenyl)hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



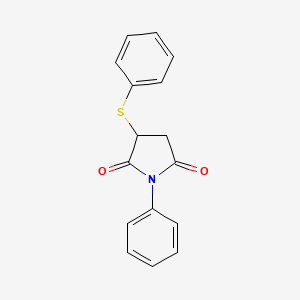
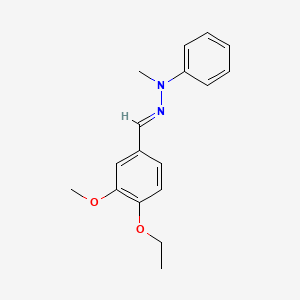

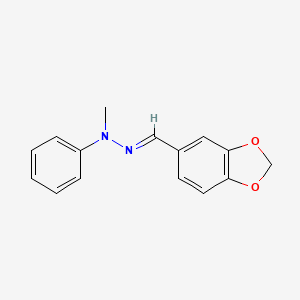
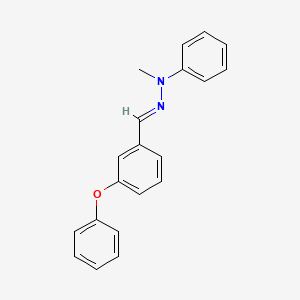
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3849717.png)
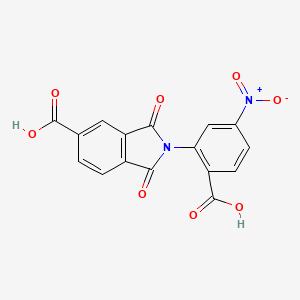
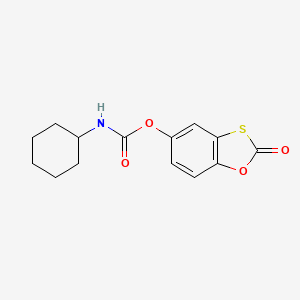
![3-[(cyclohexylamino)methyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B3849742.png)
![N-benzyl-3-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3849747.png)
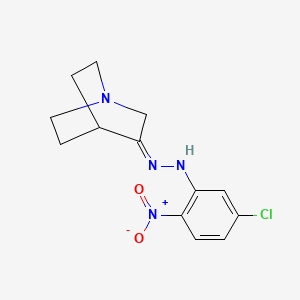
![4-methyl-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3849760.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3849762.png)
![N-{2-hydrazino-2-oxo-1-[(tetrahydro-2H-pyran-2-ylthio)methyl]ethyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3849766.png)